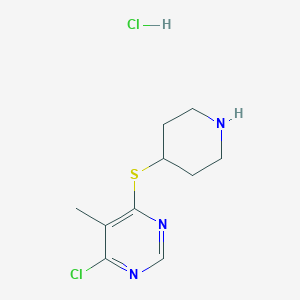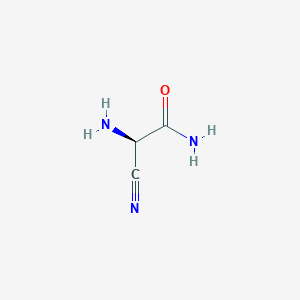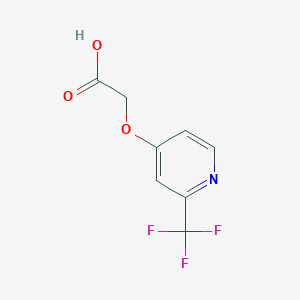
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C8H6F3NO3 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid typically involves the reaction of 2-(trifluoromethyl)pyridine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups such as methyl or ethyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the acetic acid moiety is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkyl derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-acetic acid
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridin-4-ol
Uniqueness
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is unique due to its combination of a trifluoromethyl group and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-3-5(1-2-12-6)15-4-7(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
VYINLKYJTOWXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




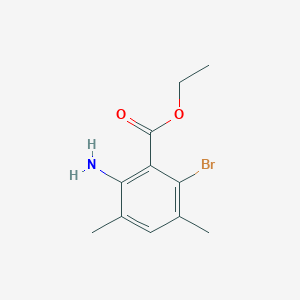

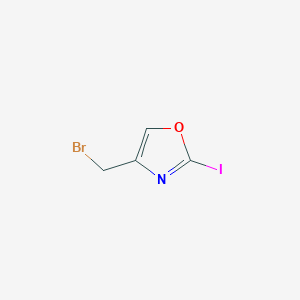
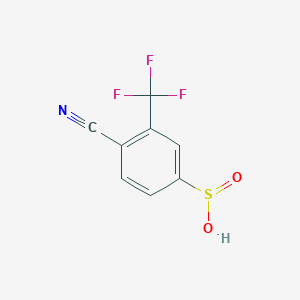

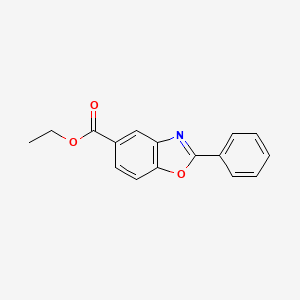

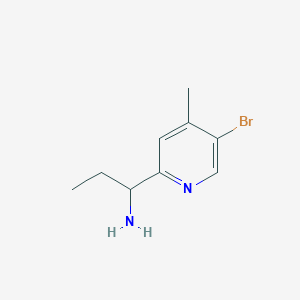
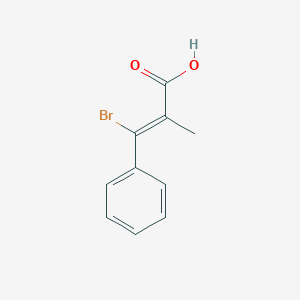
![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)
